N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide
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Overview
Description
The compound appears to be a peptide derivative, as it contains phenylalanine and tyrosine, which are amino acids. The presence of the (1,1-Dimethylethoxy)carbonyl group suggests that it might be a protected amino acid, which are often used in peptide synthesis.
Synthesis Analysis
The synthesis of such a compound would likely involve peptide coupling reactions, possibly using techniques like solid-phase peptide synthesis. The specific synthesis route would depend on the desired sequence and the need to protect certain groups during synthesis.Molecular Structure Analysis
The molecular structure would be largely determined by the peptide backbone, with the phenyl and tyrosine side chains contributing to the overall shape and properties of the molecule. The ethenylsulfonyl and 4-pentyn-1-yl groups could add additional complexity to the structure.Chemical Reactions Analysis
As a peptide derivative, this compound could participate in reactions typical of peptides, such as hydrolysis. The presence of the ethenylsulfonyl and 4-pentyn-1-yl groups could also enable other types of reactions, depending on the conditions.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure and functional groups present in the molecule. For example, the presence of polar groups could make the compound soluble in polar solvents, while the presence of aromatic rings could contribute to its UV/Vis absorption properties.Scientific Research Applications
HIV Protease Inhibitors : The compound has been used in the synthesis of novel HIV protease inhibitors. For instance, Gurjar et al. (1997) synthesized novel intermediates including this compound, which were then modified to develop HIV protease inhibitors (Gurjar, Pal, Rao, Pariza, & Chorghade, 1997).
Peptide Synthesis : Kuo et al. (2016) utilized a dipeptide related to this compound in the study of enzyme-catalyzed peptide synthesis. They synthesized a dipeptide with ACE inhibitor activity, highlighting the potential for developing therapeutic agents (Kuo, Lin, Chien, Tsai, Liu, & Shieh, 2016).
Metabolism Studies : In the study by Balani et al. (1995), L-689,502, a related compound, was metabolized to produce several potent HIV-1 protease inhibitors. This study provided insights into the metabolism of potential drug candidates (Balani, Pitzenberger, Schwartz, Ramjit, & Thompson, 1995).
Stereospecific Synthesis : Dondoni and Perrone (2003) reported the synthesis of a compound related to N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide, demonstrating its application in stereospecific synthesis (Dondoni & Perrone, 2003).
Nucleotide Synthesis : Wagner and Pfleiderer (1997) used a similar compound in the synthesis of monomeric building blocks for oligodeoxyribonucleotide synthesis, illustrating its utility in nucleotide chemistry (Wagner & Pfleiderer, 1997).
Conformational Analysis : Guerdaoui et al. (2017) conducted a conformational study on a related compound, N-formyl-l-tyrosinamide, using genetic algorithms. This research provided valuable information on molecular conformations relevant to drug design (Guerdaoui, Merbouh, Tijar, Bourjila, Bouzaidi, Gridani, & Mouhtadi, 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper disposal methods.
Future Directions
The future directions for research on this compound would likely depend on its intended applications. For example, if it’s a novel bioactive peptide, future research could involve studying its biological activity, optimizing its properties through structure-activity relationship studies, and eventually testing it in preclinical and clinical trials.
Please note that these are general insights and the actual properties and characteristics of the compound could vary. For a comprehensive analysis, specific experimental data and research would be needed.
properties
IUPAC Name |
[4-[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-3-oxo-3-(pent-4-ynylamino)propyl]phenyl] ethenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O7S/c1-6-8-12-19-31-27(34)25(21-23-15-17-24(18-16-23)40-41(37,38)7-2)32-28(35)26(20-22-13-10-9-11-14-22)33-29(36)39-30(3,4)5/h1,7,9-11,13-18,25-26H,2,8,12,19-21H2,3-5H3,(H,31,34)(H,32,35)(H,33,36)/t25-,26-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMDSOKRNOMQFX-UIOOFZCWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=C(C=C2)OS(=O)(=O)C=C)C(=O)NCCCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=C(C=C2)OS(=O)(=O)C=C)C(=O)NCCCC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37N3O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1,1-Dimethylethoxy)carbonyl]-L-phenylalanyl-O-(ethenylsulfonyl)-N-4-pentyn-1-yl-L-tyrosinamide |
Citations
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